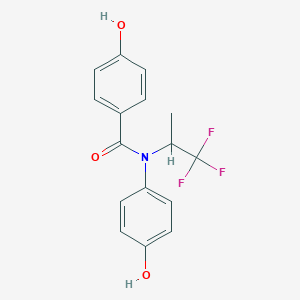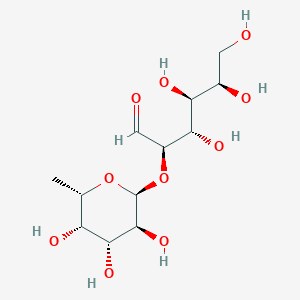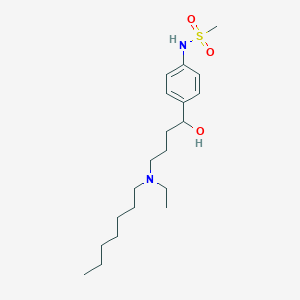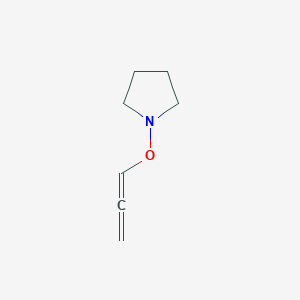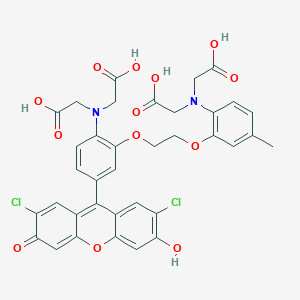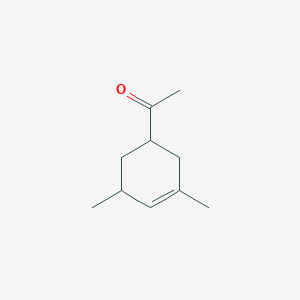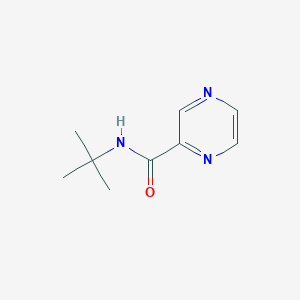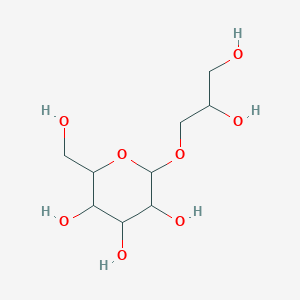![molecular formula C13H16N2 B043819 9-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole CAS No. 117661-99-1](/img/structure/B43819.png)
9-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole is a heterocyclic compound with a unique structure that has attracted the attention of researchers in the pharmaceutical industry. This compound has shown potential for use in the development of new drugs due to its diverse range of biological activities.
Mechanism Of Action
The mechanism of action of 9-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole is not fully understood. However, it is believed to act by inhibiting enzymes involved in the biosynthesis of essential molecules in microorganisms, leading to cell death. The compound has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Biochemical And Physiological Effects
The biochemical and physiological effects of 9-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole have been studied extensively. The compound has been shown to have a low toxicity profile and is well tolerated in animal models. It has also been found to have a good pharmacokinetic profile, with good oral bioavailability and a long half-life.
Advantages And Limitations For Lab Experiments
One of the advantages of using 9-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole in lab experiments is its diverse range of biological activities. This makes it a promising candidate for use in the development of new drugs. However, one of the limitations is the lack of information on its mechanism of action, which makes it difficult to optimize its use in drug development.
Future Directions
There are several future directions for the study of 9-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole. One of the directions is to further investigate its mechanism of action to optimize its use in drug development. Another direction is to explore its potential use in the treatment of viral infections, as it has shown promising results as an antiviral agent. Additionally, the compound could be further modified to improve its pharmacokinetic properties and reduce toxicity. Finally, the compound could be tested in clinical trials to evaluate its efficacy and safety in humans.
Conclusion:
In conclusion, 9-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole is a promising compound with a diverse range of biological activities. Its potential use in the development of new drugs makes it an attractive candidate for further research. The synthesis method has been optimized, and the compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of this compound in drug development.
Synthesis Methods
The synthesis of 9-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole involves the reaction of o-phenylenediamine with 2-methyl-2-butene-1,4-dial in the presence of a strong acid catalyst. This reaction results in the formation of the desired compound with a yield of around 65%. The synthesis method has been optimized to improve the yield and purity of the compound.
Scientific Research Applications
9-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole has been extensively studied for its potential use in the development of new drugs. It has been found to exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The compound has been tested against a variety of microorganisms and has shown promising results as a potential antibiotic.
properties
CAS RN |
117661-99-1 |
|---|---|
Product Name |
9-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole |
Molecular Formula |
C13H16N2 |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
9-methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole |
InChI |
InChI=1S/C13H16N2/c1-10-5-4-8-13-14-11-6-2-3-7-12(11)15(13)9-10/h2-3,6-7,10H,4-5,8-9H2,1H3 |
InChI Key |
AITHVRSGQITLHU-UHFFFAOYSA-N |
SMILES |
CC1CCCC2=NC3=CC=CC=C3N2C1 |
Canonical SMILES |
CC1CCCC2=NC3=CC=CC=C3N2C1 |
synonyms |
6H-Azepino[1,2-a]benzimidazole,7,8,9,10-tetrahydro-9-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



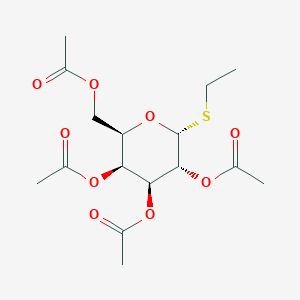
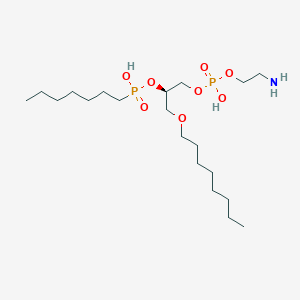
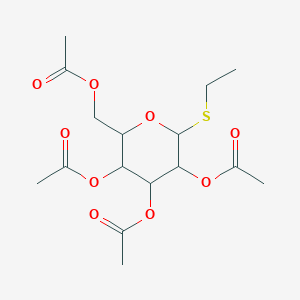
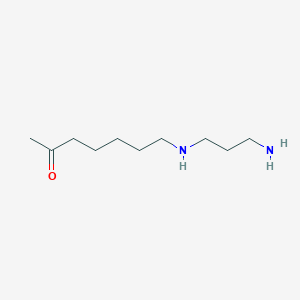
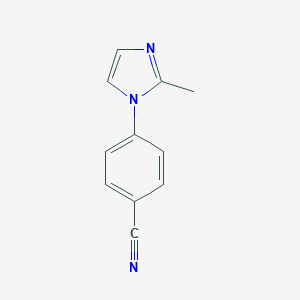
![[(2R,3S,4R,5R,6S)-5-Acetamido-3,4-diacetyloxy-6-ethylsulfanyloxan-2-yl]methyl acetate](/img/structure/B43748.png)
